Methyl 2-ethyl-3-methoxybenzoate
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Overview
Description
Methyl 2-ethyl-3-methoxybenzoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are commonly found in essential oils and pheromones. This particular compound is characterized by its aromatic ring substituted with an ethyl group, a methoxy group, and a methyl ester group. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-ethyl-3-methoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-ethyl-3-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. The reaction mixture is then purified through distillation to obtain the desired ester in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-ethyl-3-methoxybenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield 2-ethyl-3-methoxybenzoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed:
Hydrolysis: 2-ethyl-3-methoxybenzoic acid and methanol.
Reduction: 2-ethyl-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-ethyl-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavors, and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-ethyl-3-methoxybenzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to its observed effects. The methoxy and ethyl groups on the aromatic ring can influence its binding affinity and specificity towards molecular targets. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Methyl 2-ethyl-3-methoxybenzoate can be compared with other esters such as methyl benzoate and methyl 2-methoxybenzoate. While all these compounds share the ester functional group, the presence of different substituents on the aromatic ring imparts unique properties to each compound. For instance:
Methyl benzoate: Lacks the ethyl and methoxy groups, resulting in different chemical reactivity and applications.
Methyl 2-methoxybenzoate: Similar to this compound but without the ethyl group, leading to variations in its physical and chemical properties.
Biological Activity
Methyl 2-ethyl-3-methoxybenzoate, a member of the methoxybenzoate family, has garnered attention for its potential biological activities. This article synthesizes current research findings, including its synthesis, biological effects, and applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C₁₄H₁₈O₃
- Molecular Weight : 238.29 g/mol
The compound features a methoxy group (-OCH₃) and an ethyl group (-C₂H₅) attached to a benzoate ring, contributing to its unique properties and biological activities.
Synthesis
The synthesis of this compound typically involves the esterification of 2-ethyl-3-hydroxybenzoic acid with methanol in the presence of an acid catalyst. Various methodologies have been explored to optimize yield and purity, including the use of dicyclohexylcarbodiimide (DCC) as a coupling agent.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In a study assessing various methyl benzoate analogs, it demonstrated significant repellency against Cimex lectularius (bed bugs), suggesting potential applications in pest control . The compound maintained repellency for up to 21 days in some formulations, indicating its effectiveness as a long-lasting repellent.
Neuroprotective Properties
Recent investigations into the neuroprotective effects of methoxy-substituted benzoates have highlighted their ability to inhibit acetylcholinesterase (AChE) activity. Although specific data on this compound is sparse, related compounds have shown promise as multi-target-directed ligands with neuroprotective properties . These findings suggest that this compound could be further explored for potential neuroprotective applications.
Case Studies
- Pest Management : A study conducted on the repellency of various benzoate compounds included methyl 2-methoxybenzoate (analogous to this compound). Results indicated that certain analogs maintained effective repellency over extended periods, supporting the notion that structural modifications can enhance biological activity .
- Neuroinflammation : In studies focusing on anti-inflammatory properties, compounds similar to this compound were found to exhibit significant inhibition of pro-inflammatory mediators in microglial cells, suggesting potential therapeutic applications in neurodegenerative diseases .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
methyl 2-ethyl-3-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-8-9(11(12)14-3)6-5-7-10(8)13-2/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVXOULKAVLWCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550748 |
Source
|
Record name | Methyl 2-ethyl-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10550748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108593-43-7 |
Source
|
Record name | Methyl 2-ethyl-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10550748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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